Uréido(1-benzylpiperidin-4-yl)

Vue d'ensemble

Description

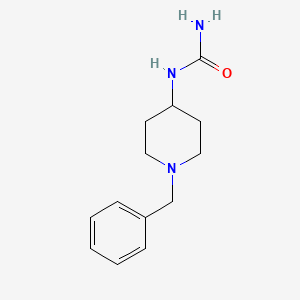

(1-Benzylpiperidin-4-yl)urea: is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Applications De Recherche Scientifique

Medicinal Chemistry

(1-Benzylpiperidin-4-yl)urea has been investigated for its potential as a pharmacological agent. It shows promise in treating various neurological disorders due to its ability to modulate neurotransmitter systems.

- Neuropharmacology : The compound is being studied for its effects on cognitive functions and neurodegenerative diseases such as Alzheimer's Disease and Lewy Body Dementia . For instance, one study highlights its potential as an inhibitor of soluble epoxide hydrolase, which is linked to inflammatory processes .

Drug Development

The compound serves as an important intermediate in the synthesis of more complex molecules that may have therapeutic effects.

- Synthesis of Multitarget Ligands : Researchers have synthesized novel ligands based on (1-Benzylpiperidin-4-yl)urea that target multiple receptors, enhancing their therapeutic efficacy . These ligands are designed to address various pathways involved in disease mechanisms.

Biological Studies

The interactions of (1-Benzylpiperidin-4-yl)urea with different biological targets have been explored through various biochemical assays.

- Receptor-Ligand Interactions : Studies indicate that this compound may interact with neurotransmitter receptors, influencing their activity and providing insights into receptor modulation mechanisms.

Case Study 1: Alzheimer's Disease Model

In a rodent model of Alzheimer's Disease, (1-Benzylpiperidin-4-yl)urea demonstrated significant improvements in cognitive function. The study measured behavioral changes and biochemical markers, suggesting the compound's role in neuroprotection and cognitive enhancement .

Case Study 2: Inhibition of Soluble Epoxide Hydrolase

Research has shown that derivatives of (1-Benzylpiperidin-4-yl)urea can inhibit soluble epoxide hydrolase effectively. This inhibition is associated with reduced inflammation in models of acute pancreatitis, indicating potential therapeutic applications in inflammatory diseases .

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, which include (1-benzylpiperidin-4-yl)urea, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with various targets depending on their specific therapeutic applications .

Biochemical Pathways

Piperidine derivatives have been shown to affect various biochemical pathways depending on their specific therapeutic applications .

Pharmacokinetics

A study on a series of novel piperidin-4-ol derivatives, which include (1-benzylpiperidin-4-yl)urea, revealed substantial improvements in pharmacokinetic parameters over previously reported 1-adamantylurea based inhibitors .

Result of Action

Piperidine derivatives have been shown to have various effects at the molecular and cellular level depending on their specific therapeutic applications .

Analyse Biochimique

Biochemical Properties

(1-Benzylpiperidin-4-yl)urea plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of MAO activity, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, (1-Benzylpiperidin-4-yl)urea has been shown to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This interaction can result in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft.

Cellular Effects

(1-Benzylpiperidin-4-yl)urea has been observed to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By interacting with these receptors, (1-Benzylpiperidin-4-yl)urea can alter the downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, the compound has been found to impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of (1-Benzylpiperidin-4-yl)urea involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, leading to their inhibition . This inhibition results in altered levels of neurotransmitters and other signaling molecules, which can have downstream effects on cellular functions and processes. Additionally, (1-Benzylpiperidin-4-yl)urea has been shown to interact with ion channels and transporters, further influencing cellular signaling and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Benzylpiperidin-4-yl)urea have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that (1-Benzylpiperidin-4-yl)urea can have sustained effects on cellular signaling pathways and gene expression, leading to prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of (1-Benzylpiperidin-4-yl)urea vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, (1-Benzylpiperidin-4-yl)urea can exhibit toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.

Metabolic Pathways

(1-Benzylpiperidin-4-yl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, (1-Benzylpiperidin-4-yl)urea can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of (1-Benzylpiperidin-4-yl)urea within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been found to be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake and distribution within cells . Additionally, (1-Benzylpiperidin-4-yl)urea can bind to plasma proteins, influencing its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of (1-Benzylpiperidin-4-yl)urea is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression . Additionally, (1-Benzylpiperidin-4-yl)urea has been found to associate with mitochondria, potentially influencing mitochondrial function and energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperidin-4-yl)urea typically involves the reaction of 1-benzylpiperidine with isocyanates or carbamoyl chlorides. One common method is the reaction of 1-benzylpiperidine with phenyl isocyanate under mild conditions to yield (1-Benzylpiperidin-4-yl)urea .

Industrial Production Methods: Industrial production of (1-Benzylpiperidin-4-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Benzylpiperidin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Comparaison Avec Des Composés Similaires

N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound shares a similar piperidine core but has different functional groups, leading to distinct properties and applications.

(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: Another related compound with a piperidine ring, used in pharmaceutical research.

Uniqueness: (1-Benzylpiperidin-4-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

(1-Benzylpiperidin-4-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.

Chemical Structure and Properties

The molecular formula of (1-Benzylpiperidin-4-yl)urea is C13H19N3O, and it features a piperidine ring substituted with a benzyl group and a urea functional group. This unique structure contributes to its biological activity and interactions with various biological targets.

Research indicates that (1-Benzylpiperidin-4-yl)urea may act on multiple biological pathways, particularly as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, it has been studied for its role in:

- Inhibition of DCN1 Activity : This compound has been shown to regulate the neddylation process involving cullin proteins, which are crucial for protein degradation pathways. Inhibition of DCN1 by (1-Benzylpiperidin-4-yl)urea affects cellular signaling pathways and may have implications for cancer treatment .

- Multitarget Ligands : It has been incorporated into multitarget-directed ligands, suggesting its versatility in targeting multiple receptors simultaneously, which is beneficial for developing treatments for complex diseases .

Structure-Activity Relationships

The effectiveness of (1-Benzylpiperidin-4-yl)urea is influenced by its chemical structure. Studies have demonstrated that modifications to the piperidine and benzyl groups can significantly alter its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on the piperidine ring | Enhances binding affinity to target proteins |

| Variations in the urea moiety | Alters inhibitory potency against DCN1 |

These findings emphasize the importance of structural optimization in developing more potent derivatives .

Pain Management Applications

One notable application of (1-Benzylpiperidin-4-yl)urea is in pain management. Preliminary studies suggest that compounds with similar structures exhibit analgesic properties, potentially leading to new treatments for chronic pain conditions. A study highlighted the synthesis of novel ligands based on this compound that effectively modulate pain pathways without the severe side effects associated with traditional opioids .

Neuroprotective Effects

Another area of exploration is the neuroprotective effects associated with derivatives of (1-Benzylpiperidin-4-yl)urea. Research has indicated that certain modifications can enhance neuroprotection, making it a candidate for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

(1-benzylpiperidin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDDDXCCTAQTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574610 | |

| Record name | N-(1-Benzylpiperidin-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-35-7 | |

| Record name | N-(1-Benzylpiperidin-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.